molecular formula C10H10ClNO B12971962 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

Cat. No.: B12971962
M. Wt: 195.64 g/mol
InChI Key: ZOCHFOIKUHELOS-UHFFFAOYSA-N
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Description

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is a heterocyclic compound that belongs to the class of benzazepines This compound is characterized by a benzene ring fused to an azepine ring, which is a seven-membered heterocycle containing one nitrogen atom The presence of a chlorine atom at the 9th position and a ketone group at the 1st position further defines its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-(4-chlorophenyl)-2-nitroethene with ethyl acetoacetate in the presence of a base can lead to the formation of the desired benzazepine structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohol derivatives, and substituted benzazepines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in neurotransmitter pathways, thereby affecting neurological functions .

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

9-chloro-2,3,4,5-tetrahydro-2-benzazepin-1-one

InChI

InChI=1S/C10H10ClNO/c11-8-5-1-3-7-4-2-6-12-10(13)9(7)8/h1,3,5H,2,4,6H2,(H,12,13)

InChI Key

ZOCHFOIKUHELOS-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC=C2)Cl)C(=O)NC1

Origin of Product

United States

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